molecular formula C23H32N2O2S B7822256 N,N'-bis[4-(3-methylbutoxy)phenyl]carbamimidothioic acid

N,N'-bis[4-(3-methylbutoxy)phenyl]carbamimidothioic acid

Cat. No.: B7822256
M. Wt: 400.6 g/mol
InChI Key: BWBONKHPVHMQHE-UHFFFAOYSA-N
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Description

Cinnamic Acid . It is an organic compound with the chemical formula C9H8O2 . Cinnamic acid is a key aromatic compound in organic chemistry, widely recognized for its extensive applications and role in various chemical reactions. It is naturally occurring and is pivotal in plant metabolism, contributing to the biosynthesis of phenylpropanoids.

Chemical Reactions Analysis

Types of Reactions

Cinnamic acid undergoes various types of chemical reactions, including:

    Oxidation: Cinnamic acid can be oxidized to form benzaldehyde and benzoic acid.

    Reduction: It can be reduced to form hydrocinnamic acid.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Benzaldehyde and benzoic acid.

    Reduction: Hydrocinnamic acid.

    Substitution: Halogenated or nitrated derivatives of cinnamic acid.

Scientific Research Applications

Cinnamic acid has a wide range of applications in scientific research, including:

Mechanism of Action

Cinnamic acid exerts its effects through various mechanisms, including:

    Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell death.

    Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.

    Enzyme Inhibition: Cinnamic acid can inhibit enzymes involved in the biosynthesis of certain metabolites, affecting metabolic pathways.

Comparison with Similar Compounds

Cinnamic acid can be compared with other similar compounds such as:

    Ferulic Acid: Similar in structure but contains a methoxy group on the aromatic ring.

    Coumaric Acid: Similar but lacks the double bond in the side chain.

    Caffeic Acid: Contains both hydroxyl and methoxy groups on the aromatic ring.

Uniqueness

Cinnamic acid is unique due to its simple structure, which allows for easy modification and derivatization, making it a versatile compound in various chemical syntheses and industrial applications.

Properties

IUPAC Name

N,N'-bis[4-(3-methylbutoxy)phenyl]carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O2S/c1-17(2)13-15-26-21-9-5-19(6-10-21)24-23(28)25-20-7-11-22(12-8-20)27-16-14-18(3)4/h5-12,17-18H,13-16H2,1-4H3,(H2,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBONKHPVHMQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OCCC(C)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OCCC(C)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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